molecular formula C4H3Cl3N4 B6170739 2,3,5-trichloro-6-hydrazinylpyrazine CAS No. 55233-37-9

2,3,5-trichloro-6-hydrazinylpyrazine

Cat. No.: B6170739
CAS No.: 55233-37-9
M. Wt: 213.5
InChI Key:
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Description

2,3,5-Trichloro-6-hydrazinylpyrazine is a chemical compound with the molecular formula C4H2Cl3N3 It is a pyrazine derivative characterized by the presence of three chlorine atoms and a hydrazinyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trichloro-6-hydrazinylpyrazine typically involves the chlorination of pyrazine derivatives followed by the introduction of the hydrazinyl group. One common method includes the reaction of 2,3,5-trichloropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-hydrazinylpyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products Formed

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2,3,5-Trichloro-6-hydrazinylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-trichloro-6-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyrazine: Lacks the hydrazinyl group but shares the trichloropyrazine core.

    2,3,6-Trichloropyrazine: Similar structure with chlorine atoms at different positions.

    2,3,5-Trichloro-6-methylpyrazine: Contains a methyl group instead of a hydrazinyl group.

Uniqueness

2,3,5-Trichloro-6-hydrazinylpyrazine is unique due to the presence of both the hydrazinyl group and the trichloropyrazine core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

55233-37-9

Molecular Formula

C4H3Cl3N4

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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